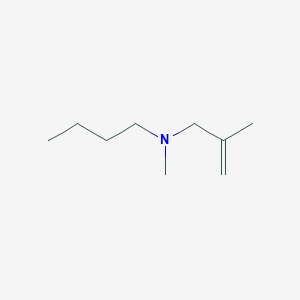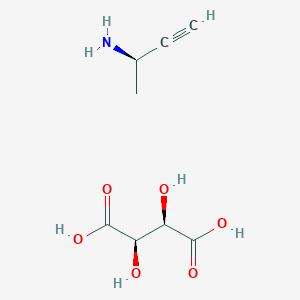
Pentanoic acid, 3-ethyl-5-methoxy-, methyl ester, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentanoic acid, 3-ethyl-5-methoxy-, methyl ester, (S)- is an organic compound that belongs to the ester family. Esters are known for their pleasant fragrances and are commonly used in the flavor and fragrance industry. This specific compound is characterized by its unique structural features, including an ethyl group at the third position and a methoxy group at the fifth position on the pentanoic acid chain, with a methyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentanoic acid, 3-ethyl-5-methoxy-, methyl ester, (S)- typically involves esterification reactions. One common method is the Fischer esterification, where pentanoic acid, 3-ethyl-5-methoxy-, (S)- is reacted with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the production of this ester can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
Pentanoic acid, 3-ethyl-5-methoxy-, methyl ester, (S)- can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and alcohol in the presence of a strong acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Typically performed with hydrochloric acid or sodium hydroxide under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used.
Transesterification: Catalyzed by acids or bases, such as sulfuric acid or sodium methoxide.
Major Products Formed
Hydrolysis: Pentanoic acid, 3-ethyl-5-methoxy-, (S)- and methanol.
Reduction: Pentanoic acid, 3-ethyl-5-methoxy-, (S)- alcohol.
Transesterification: A new ester and methanol.
Scientific Research Applications
Pentanoic acid, 3-ethyl-5-methoxy-, methyl ester, (S)- has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential role in biological systems, particularly in the study of esterases and their substrates.
Medicine: Explored for its potential therapeutic properties, including its use as a prodrug that can be hydrolyzed to release active pharmaceutical ingredients.
Industry: Utilized in the flavor and fragrance industry due to its pleasant aroma, and in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of Pentanoic acid, 3-ethyl-5-methoxy-, methyl ester, (S)- primarily involves its hydrolysis to release the corresponding carboxylic acid and alcohol. This hydrolysis can be catalyzed by esterases, which are enzymes that specifically target ester bonds. The released carboxylic acid and alcohol can then participate in various biochemical pathways, exerting their effects on molecular targets.
Comparison with Similar Compounds
Similar Compounds
Pentanoic acid, 3-methyl-, ethyl ester: Similar in structure but with a methyl group instead of an ethyl group at the third position.
Pentanoic acid, 3-oxo-, methyl ester: Contains a keto group at the third position instead of an ethyl group.
Valeric acid, 3-methyl-, ethyl ester: Another ester of pentanoic acid with a different substitution pattern.
Uniqueness
Pentanoic acid, 3-ethyl-5-methoxy-, methyl ester, (S)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both an ethyl and a methoxy group on the pentanoic acid chain, along with the methyl ester functional group, makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
61198-55-8 |
|---|---|
Molecular Formula |
C9H18O3 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
methyl (3S)-3-ethyl-5-methoxypentanoate |
InChI |
InChI=1S/C9H18O3/c1-4-8(5-6-11-2)7-9(10)12-3/h8H,4-7H2,1-3H3/t8-/m0/s1 |
InChI Key |
JKMGWKRZBPXTMY-QMMMGPOBSA-N |
Isomeric SMILES |
CC[C@@H](CCOC)CC(=O)OC |
Canonical SMILES |
CCC(CCOC)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,4-Dichloro-1-{4-[(oxo-lambda~4~-sulfanylidene)amino]phenoxy}benzene](/img/structure/B14574776.png)

![N-[(2-Phenylethenesulfonyl)carbamoyl]-L-glutamic acid](/img/structure/B14574780.png)
![2-[(1,3,2-Dioxaphospholan-2-yl)oxy]ethyl dimethylarsinite](/img/structure/B14574781.png)




![Bicyclo[5.3.1]undeca-1,3,5,9-tetraen-8-one](/img/structure/B14574812.png)


![1H-Indole, 1-methyl-5-[3-(1-piperidinyl)-1-propynyl]-](/img/structure/B14574840.png)
